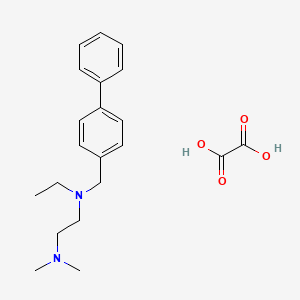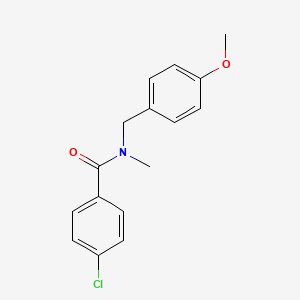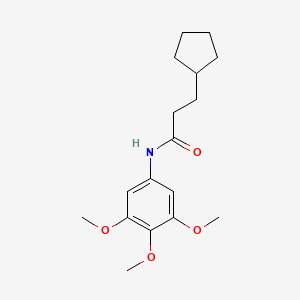![molecular formula C27H29ClN2O2 B5348737 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride](/img/structure/B5348737.png)
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride, also known as DMMPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMPA is a piperazine derivative that belongs to the class of N-acylpiperazines.
科学研究应用
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride has been studied for its potential therapeutic applications in various fields such as neurology, oncology, and psychiatry. In neurology, this compound has been found to have a potential role in the treatment of neuropathic pain. In oncology, this compound has been studied for its anti-proliferative effects on cancer cells. In psychiatry, this compound has been investigated for its potential role in the treatment of depression and anxiety disorders.
作用机制
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as serotonin, dopamine, and norepinephrine. This compound has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. This compound has also been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal studies, this compound has been shown to decrease pain sensitivity and increase pain tolerance. This compound has also been found to have anti-inflammatory effects. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. In addition, this compound has been found to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride has several advantages for lab experiments, including its high potency and selectivity for certain receptors. It is also relatively easy to synthesize in large quantities. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride research. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of this compound's potential role in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine hydrochloride can be synthesized through a multi-step process, starting with the reaction of diphenylmethanol with thionyl chloride to form diphenylmethyl chloride. The resultant diphenylmethyl chloride is then reacted with piperazine to form 1-(diphenylmethyl)piperazine. This compound is then reacted with 3-(2-methoxyphenyl)acrylic acid to form 1-(diphenylmethyl)-4-[3-(2-methoxyphenyl)acryloyl]piperazine. Finally, the hydrochloride salt of this compound is obtained by reacting this compound with hydrochloric acid.
属性
IUPAC Name |
(E)-1-(4-benzhydrylpiperazin-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2.ClH/c1-31-25-15-9-8-10-22(25)16-17-26(30)28-18-20-29(21-19-28)27(23-11-4-2-5-12-23)24-13-6-3-7-14-24;/h2-17,27H,18-21H2,1H3;1H/b17-16+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGGEZHRQKDNQN-CMBBICFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5348654.png)

![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5348658.png)

![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5348674.png)
![1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-phenyl-4-piperidinyl)ethanone](/img/structure/B5348688.png)
![3-[(2-adamantylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5348689.png)
![N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]indane-5-carboxamide](/img/structure/B5348706.png)
![ethyl 4-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5348708.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5348725.png)



![5-(4-fluorophenyl)-7-(3-methoxy-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5348757.png)